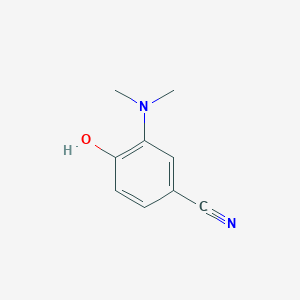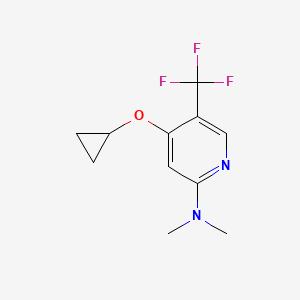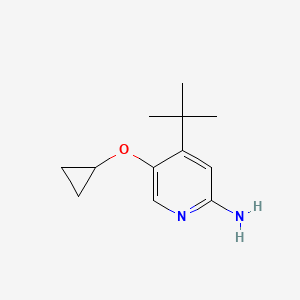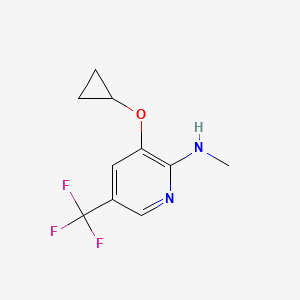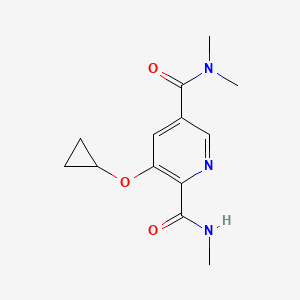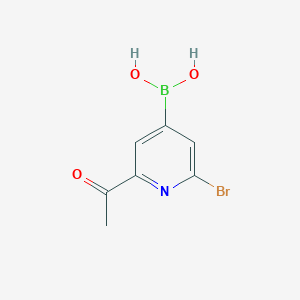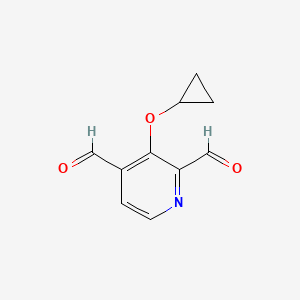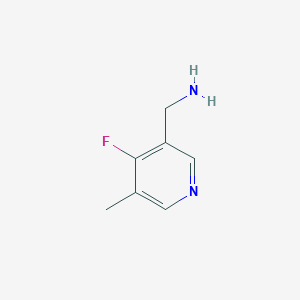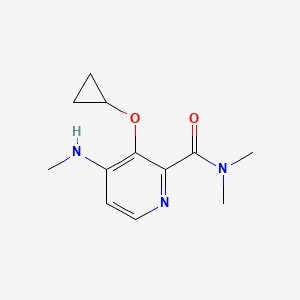
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is a complex organic compound with a unique structure that includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Picolinamide Core: This can be achieved through the reaction of 4-chloropyridine with dimethylamine under suitable conditions to form N,N-dimethyl-4-chloropyridine.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropanol and a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinamide core.
Reduction: Reduced forms of the compound, potentially leading to the removal of the cyclopropoxy group.
Substitution: Substituted derivatives with different alkoxy groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the context of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropoxy-N,N-dimethyl-4-aminopicolinamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(ethylamino)picolinamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(propylamino)picolinamide
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-4-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-9-6-7-14-10(12(16)15(2)3)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
BIPJTTJFQDIPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


